

Technical Guide: Mass Spectrometry Fragmentation Patterns of 5-Nitrophthalide

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Compound of Interest

Compound Name: 5-Nitroisobenzofuran-1(3H)-one

CAS No.: 67081-02-1

Cat. No.: B3278073

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Executive Summary & Structural Context[1][2][3][4]

5-Nitrophthalide (**5-nitroisobenzofuran-1(3H)-one**) is a critical intermediate in the synthesis of antidepressant drugs, specifically Citalopram and Escitalopram. In drug development, its accurate identification is mandatory for monitoring process-related impurities (PRIs).

The mass spectrometric behavior of 5-nitrophthalide is governed by two competing functionalities: the electron-withdrawing nitro group (-NO₂) at position 5 and the lactone ring (cyclic ester). This guide compares its fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a roadmap for distinguishing it from its positional isomer, 6-nitrophthalide.

Key Chemical Data

- Formula: C₈H₅NO₄
- Exact Mass: 179.02 Da
- Key Application: Impurity tracking in Citalopram hydrobromide synthesis.

Instrumentation & Methodology

To ensure reproducibility, the following experimental setups are recommended. The choice between EI and ESI depends on the analytical goal: structural fingerprinting (EI) vs. trace quantification (ESI).

Comparative Methodologies

Parameter	Method A: GC-MS (Structural Fingerprint)	Method B: LC-ESI-MS/MS (Trace Analysis)
Ionization Source	Electron Ionization (EI) @ 70 eV	Electrospray Ionization (ESI)
Polarity	Positive	Positive [M+H] ⁺ / Negative [M-H] ⁻
Interface Temp	280°C	350°C
Analyzer	Single Quadrupole or ToF	Triple Quadrupole (QqQ) or Q-ToF
Key Advantage	Library searchable spectra (NIST); rich fragmentation.	High sensitivity for trace impurities; compatible with aqueous mobile phases. ^[1]
Limit of Detection	~1-10 ppm	< 10 ppb (SRM mode)

Fragmentation Mechanics (Pathway Analysis)

The fragmentation of 5-nitrophthalide follows distinct pathways driven by the stability of the resulting carbocations.

Primary Fragmentation Channels (EI Mode)

Under high-energy impact (70 eV), the molecular ion (

, m/z 179) is distinct. The fragmentation is dominated by the loss of the nitro group and the lactone ring disintegration.

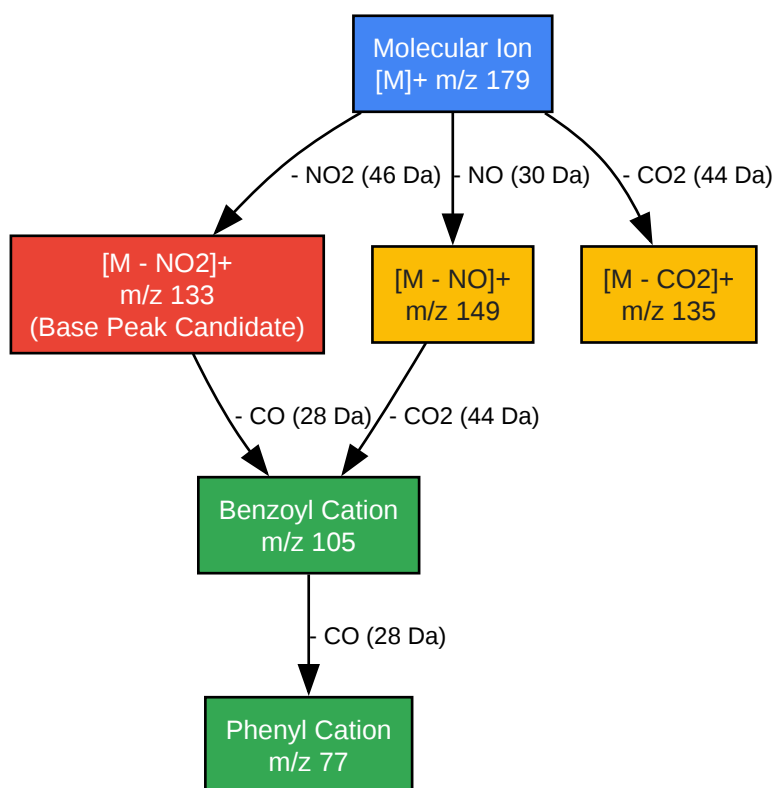
- Nitro Group Elimination: The most characteristic cleavage is the loss of the nitro radical (

, 46 Da) or the loss of NO (30 Da) followed by CO loss.

- Lactone Ring Opening: The lactone moiety typically ejects CO (28 Da) or CO₂ (44 Da).
- Retro-Diels-Alder (RDA): While less common in simple phthalides, high-energy collisions can induce ring contractions.

Visualization of Fragmentation Pathway

The following diagram illustrates the step-by-step degradation logic used to confirm the structure.



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Figure 1: Proposed fragmentation pathway of 5-Nitrophthalide under Electron Ionization (70 eV). The loss of NO₂ is the primary diagnostic transition.

Comparative Analysis: 5-Nitro vs. 6-Nitro Isomers

A major challenge in Citalopram synthesis is distinguishing 5-nitrophthalide from its isomer, 6-nitrophthalide. Both have identical molecular weights (179.02) and very similar EI spectra.

Isomer Differentiation Strategy

Feature	5-Nitrophthalide	6-Nitrophthalide	Differentiation Logic
m/z 133 Intensity	High	Medium	The stability of the carbocation after NO ₂ loss varies slightly due to resonance with the lactone oxygen.
m/z 105 Intensity	Moderate	High	6-nitro position facilitates CO loss more readily after initial cleavage.
Chromatography (RT)	Elutes Earlier	Elutes Later	Column dependent. On C18, 5-nitro is typically less retained due to dipole moment differences.
NMR Confirmation	H4 doublet (ortho coupling)	H7 doublet (meta coupling)	Gold Standard: MS alone is risky; verify with ¹ H-NMR if reference standards are unavailable.

> Critical Note: For regulatory submissions (IND/NDA), rely on Chromatographic Resolution ($R_s > 1.5$) rather than MS spectral differences alone, as the spectra are nearly isobaric.

Quantitative Data Summary (EI Spectrum)

The following table summarizes the expected mass-to-charge ratios and their relative abundances based on standard nitro-aromatic fragmentation physics.

m/z	Fragment Identity	Relative Abundance (%)	Mechanistic Origin
179		40-60%	Molecular Ion (Stable aromatic system).
151		10-20%	Loss of carbonyl from lactone ring.
149		15-25%	Characteristic nitro group rearrangement.
135		30-40%	Decarboxylation of the lactone.
133		100% (Base Peak)	Cleavage of C-N bond; formation of phthalide cation.
105		50-70%	Benzoyl cation (Secondary fragmentation of m/z 133).
77		40-50%	Phenyl cation (Terminal aromatic fragment).
51		20-30%	Ring fragmentation (acetylene loss from phenyl).

References

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- General Phthalide Fragmentation
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 - Title: 1,2-Benzenedicarboxylic acid, 3-nitro- (Isomeric reference for fragment)
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 - Link:[\[Link\]](#)

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